![molecular formula C9H10BrNS B3212202 6-Bromothiochroman-4-amine CAS No. 1097804-55-1](/img/structure/B3212202.png)
6-Bromothiochroman-4-amine
Overview
Description
6-Bromothiochroman-4-amine is an organic compound with the chemical formula C9H7BrOS . It belongs to the class of thiochromans , which are heterocyclic compounds containing a sulfur atom in their ring structure. The compound’s systematic IUPAC name is 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one .
Molecular Structure Analysis
The molecular structure of 6-Bromothiochroman-4-amine consists of a benzothiopyran ring with a bromine substituent at position 6. The quaternary ammonium nitrogen atom (N+) in the ring contributes to its pharmacological properties . For a visual representation, refer to the chemical structure provided in the Thermo Scientific Chemicals catalog .
Chemical Reactions Analysis
- Reductive Alkylation : Reacting with aldehydes or ketones in the presence of hydrogen and a metal catalyst to form imine derivatives (Schiff bases) .
- Competitive Binding : Non-depolarizing NMBDs (neuromuscular blocking drugs) can competitively bind to postjunctional nicotinic receptors, antagonizing acetylcholine’s action .
Mechanism of Action
- Depolarizing NMBD : Succinylcholine, a depolarizing NMBD, acts as an agonist at ACh receptors. It produces conformational changes in the receptor, leading to muscle depolarization .
- Non-Depolarizing NMBD : These drugs competitively inhibit ACh binding to nicotinic receptors, preventing muscle depolarization .
Physical and Chemical Properties
- Melting Point : Approximately 66.5-75.5°C .
- Form : Cream-colored powder .
- Storage : Store in a cool, dry place away from oxidizing agents .
Future Directions
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-thiochromen-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIVYWYYBBNZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1N)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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